![molecular formula C19H17ClN2O3S2 B2824398 N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251609-68-3](/img/structure/B2824398.png)
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, also known as BCTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that plays a crucial role in nociception, thermoregulation, and inflammation.
Scientific Research Applications
Organic Synthesis and Reactivity
Studies on related thiophene compounds have explored their synthesis and reactivity. For instance, the synthesis of benzo[b]thiophene derivatives through oxidation and Michael-type nucleophilic addition has been documented (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998). Such processes are foundational in organic synthesis, enabling the production of variously substituted thiophenes for further research or application.
Antimicrobial Activity
Thiourea derivatives, which share functional group similarities with N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, have been synthesized and tested for their interaction with bacterial cells (Limban, Marutescu, & Chifiriuc, 2011). Their potential antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus suggest the usefulness of such compounds in developing novel antimicrobial agents.
Material Science Applications
The study of sulfonamide inhibitors of carbonic anhydrases has shown the versatility of sulfonamide-based compounds in biochemical applications, highlighting the potential of similar compounds in therapeutic contexts (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, thiophene-functionalized materials have been explored for their luminescence sensing and environmental contaminant removal capabilities, indicating the potential of thiophene derivatives in environmental applications (Zhao et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target mitogen-activated protein kinases . These kinases play a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, including the formation of hydrogen bonds, π-π stacking interactions, and π-cation interactions .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to increase the phosphorylation of downstream signaling molecules of their targets .
properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-22(16-9-7-15(20)8-10-16)27(24,25)17-11-12-26-18(17)19(23)21-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMTYEHVXZWVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide |
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